
(5-Chlor-2-(Trifluormethoxy)phenyl)boronsäure
Übersicht
Beschreibung
“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is a type of organoboron compound. It is a reactant for the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis Analysis
The synthesis of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” involves the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .Molecular Structure Analysis
The molecular formula of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is C7H5BClF3O3 . The average mass is 240.372 Da and the monoisotopic mass is 239.997238 Da .Chemical Reactions Analysis
“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” include a density of 1.5±0.1 g/cm3, boiling point of 303.9±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 44.8±0.4 cm3, and a molar volume of 156.7±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung wird als Reagenz in der Suzuki–Miyaura-Kupplung verwendet . Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die weit verbreitet ist für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Reaktionsbedingungen sind mild und tolerant gegenüber verschiedenen funktionellen Gruppen, was sie zu einer beliebten Wahl in der organischen Synthese macht .
Protodeboronierung
Die Verbindung kann an der Protodeboronierung von Pinacolboronsäureestern beteiligt sein . Dieser Prozess ist ein radikaler Ansatz, der die formale Anti-Markovnikov-Hydromethylierung von Alkenen ermöglicht . Diese Transformation ist wertvoll in der organischen Synthese, insbesondere wenn die Entfernung der Bor-Gruppe am Ende einer Sequenz erforderlich ist .
Synthese von Aryl- und Hetarylfurocoumarinen
Die Verbindung kann bei der Synthese von Aryl- und Hetarylfurocoumarinen über die Suzuki-Reaktion verwendet werden . Furocoumarine sind eine Klasse organischer chemischer Verbindungen, die von einer Vielzahl von Pflanzen produziert werden. Sie haben potentielle Anwendungen in der Medizin und Biologie .
Herstellung von Xanthinen
Die Verbindung kann bei der Herstellung von Xanthinen über eine Eintopfkupplung mit Diaminouracil verwendet werden . Xanthine sind eine Gruppe von Alkaloiden, die häufig aufgrund ihrer Wirkung als milde Stimulanzien und als Bronchodilatatoren verwendet werden, insbesondere bei der Behandlung von Asthmasymptomen .
Synthese von Et Canthinon-3-carboxylaten
Die Verbindung kann bei der Synthese von Et Canthinon-3-carboxylaten aus Et 4-Brom-6-Methoxy-1,5-Naphthyridin-3-carboxylat über eine Pd-katalysierte Suzuki-Miyaura-Kupplung und eine Cu-katalysierte Amidierungsreaktion verwendet werden . Canthinone sind eine Gruppe von Verbindungen, die potenzielle antivirale und krebshemmende Aktivitäten gezeigt haben .
Rhodium-katalysierte intramolekulare Aminierung
Obwohl in den Suchergebnissen nicht direkt erwähnt, wurden ähnliche Phenylboronsäuren als Reagenzien für die Rhodium-katalysierte intramolekulare Aminierung verwendet . Diese Reaktion wird zur Synthese einer breiten Palette von stickstoffhaltigen Verbindungen verwendet, die in der Pharmazeutika und Agrochemie wichtig sind .
Wirkmechanismus
The mechanism of action of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” in chemical reactions involves its role as a boron reagent. In the Suzuki-Miyaura coupling reaction, the boron atom in the boronic acid compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst .
Safety and Hazards
Zukünftige Richtungen
The future directions of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it could be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Eigenschaften
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZWBMQPOWTYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681870 | |
| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-78-9 | |
| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
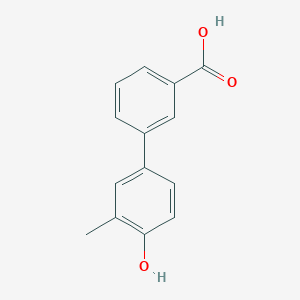
![4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463790.png)
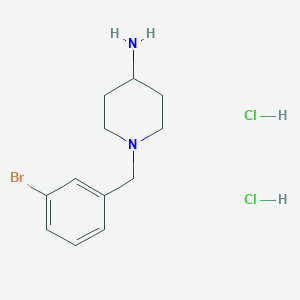
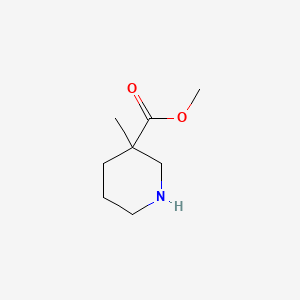
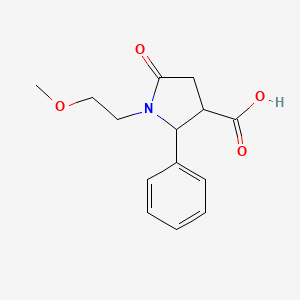
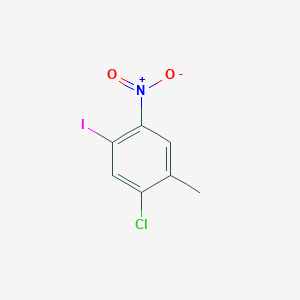

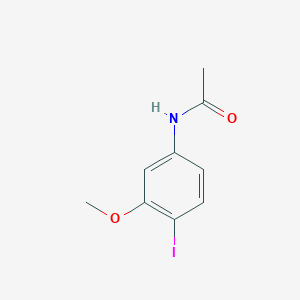
![4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B1463801.png)

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)
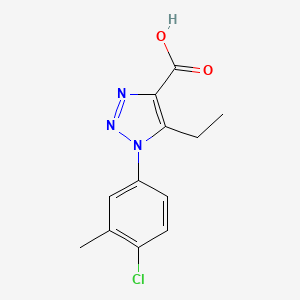
![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

